molecular formula C9H13NO2 B14383271 N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide CAS No. 88304-28-3

N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide

Cat. No.: B14383271
CAS No.: 88304-28-3
M. Wt: 167.20 g/mol
InChI Key: QTFUHCOTQICVKV-UHFFFAOYSA-N
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Description

N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide is an organic compound with a unique structure that includes a cyclohexenone ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide typically involves the reaction of cyclohexenone derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out at elevated temperatures to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxocyclohex-1-en-1-yl)acetamide
  • N-(3-oxocyclohex-1-en-1-yl)benzamide

Uniqueness

N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

88304-28-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N-[2-(3-oxocyclohexen-1-yl)ethyl]formamide

InChI

InChI=1S/C9H13NO2/c11-7-10-5-4-8-2-1-3-9(12)6-8/h6-7H,1-5H2,(H,10,11)

InChI Key

QTFUHCOTQICVKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)CCNC=O

Origin of Product

United States

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